BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Synthetic Profile of 2-
(Dimethoxymethyl)-1,8-naphthyridine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(Dimethoxymethyl)-1,8-
Compound Name:
naphthyridine

Cat. No. B1356589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
characteristics of 2-(Dimethoxymethyl)-1,8-naphthyridine. Given the limited availability of
direct experimental data in peer-reviewed literature, this document leverages established
principles of organic chemistry and spectroscopic data from closely related 1,8-naphthyridine
analogues to present a predictive but robust profile of the target compound. The information
herein is intended to support researchers in the synthesis, identification, and further
investigation of this and similar heterocyclic scaffolds.

Chemical Identity and Properties

2-(Dimethoxymethyl)-1,8-naphthyridine is a derivative of the 1,8-naphthyridine core, a
privileged heterocyclic motif in medicinal chemistry. The dimethoxymethyl group serves as a
protected aldehyde, which can be a valuable synthetic handle for further functionalization.
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Property Value

Molecular Formula C11H12N202

Molecular Weight 204.23 g/mol

Monoisotopic Mass 204.0899 Da

CAS Number 204452-90-4

IUPAC Name 2-(dimethoxymethyl)-1,8-naphthyridine
SMILES COC(C1=NC2=C(C=CC=N2)C=C1)0C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-
(Dimethoxymethyl)-1,8-naphthyridine. These predictions are based on the analysis of known
spectroscopic data for substituted 1,8-naphthyridines.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts (Solvent: CDCls, 400 MHz)

Proton Assignment Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-3 ~7.60-7.70 d ~85

H-4 ~8.20-8.30 dd ~85,20

H-5 ~7.45-7.55 dd ~8.0,4.5

H-6 ~8.15-8.25 dd ~8.0,2.0

H-7 ~9.05-9.15 dd ~45,2.0

CH(OCH:)2 ~5.60 - 5.70 s

OCHs ~3.40-3.50 S

3C NMR Spectroscopy
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Table 2: Predicted 3C NMR Chemical Shifts (Solvent: CDCIsz, 100 MHz)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 ~162.0 - 163.0
C-3 ~120.0-121.0
C-14 ~136.5-137.5
C-4a ~153.0 - 154.0
C-5 ~121.5-122.5
C-6 ~136.0-137.0
C-7 ~150.0 - 151.0
C-8a ~156.0 - 157.0
CH(OCHs3)2 ~102.0 - 103.0
OCHs ~53.0-54.0

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation (Technique: Electron lonization, EI)

m/z Predicted Fragment lon Notes
204 [M]*e Molecular ion
173 [M - OCHs]* Loss of a methoxy radical
Loss of the dimethoxymethyl
145 [M - CH(OCHs3)2]* _
radical
1,8-Naphthyridine radical
130 [CsHeN2]* e )
cation
75 [CH(OCH:s)2]* Dimethoxymethyl cation
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Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis and
spectroscopic characterization of 2-(Dimethoxymethyl)-1,8-naphthyridine.

Proposed Synthesis Protocol

A plausible synthetic route to 2-(dimethoxymethyl)-1,8-naphthyridine involves the reaction of
2-chloro-1,8-naphthyridine with sodium methoxide, which can act as both a nucleophile and a
base to facilitate the formation of the acetal.

Reaction Scheme: 2-Chloro-1,8-naphthyridine + Sodium Methoxide (in Methanol) - 2-
(Dimethoxymethyl)-1,8-naphthyridine

Materials:

e 2-Chloro-1,8-naphthyridine

o Sodium methoxide (solid or as a solution in methanol)
e Anhydrous methanol

e Dichloromethane (DCM)

e Saturated agueous sodium bicarbonate solution
e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

e Round-bottom flask with reflux condenser

e Magnetic stirrer and heating mantle

e Separatory funnel

» Rotary evaporator

Procedure:
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e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve 2-chloro-1,8-naphthyridine (1.0 eq) in anhydrous methanol.

» Addition of Reagent: To the stirred solution, add sodium methoxide (2.5 eq).

e Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, quench the reaction by the slow addition of
water.

o Extraction: Remove the methanol under reduced pressure using a rotary evaporator.
Partition the residue between dichloromethane and water. Extract the aqueous layer twice
more with dichloromethane.

» Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium
bicarbonate solution and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude product by column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes to afford pure 2-(dimethoxymethyl)-1,8-naphthyridine.

Spectroscopic Characterization Protocols

NMR Spectroscopy (*H and 13C):

e Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of
deuterated chloroform (CDCIs).

e 'H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer. Use the residual solvent
peak of CDCIs (& 7.26 ppm) as an internal reference.

e 13C NMR: Acquire the spectrum on the same instrument at 100 MHz. Use the CDClIs solvent
peak (6 77.16 ppm) as an internal reference.

Mass Spectrometry:
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e Technique: Use a mass spectrometer with an Electron lonization (EI) source.

» Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol or dichloromethane) via direct infusion or after separation by Gas Chromatography
(GO).

« Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-
300.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of
2-(Dimethoxymethyl)-1,8-naphthyridine.
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Caption: A workflow diagram for the synthesis of 2-(Dimethoxymethyl)-1,8-naphthyridine.
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Caption: Logical workflow for the spectroscopic characterization of the synthesized product.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
(Dimethoxymethyl)-1,8-naphthyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1356589#spectroscopic-data-of-2-
dimethoxymethyl-1-8-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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